2,4-Dibromophenazin-1-amine

Antibacterial Biofilm Inhibition Enterococcus faecalis

Choose 2,4-Dibromophenazin-1-amine (CAS 1541142-05-5) for its unique 2,4-dibromo-1-amine substitution pattern—a verifiable point of chemical differentiation. Unlike dichloro or mono-bromo analogs, the two bromine atoms serve as independent handles for sequential cross-coupling, enabling rapid generation of compound libraries. Its measurable TAAR1 agonist activity (EC50 4.9 µM) and anti-biofilm baseline against E. faecalis (IC50 125 µM) make it an essential benchmark for quantitative SAR studies. Procure this high-purity intermediate to accelerate your medicinal chemistry and probe development programs.

Molecular Formula C12H7Br2N3
Molecular Weight 353.01 g/mol
Cat. No. B15381117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromophenazin-1-amine
Molecular FormulaC12H7Br2N3
Molecular Weight353.01 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=CC(=C(C3=N2)N)Br)Br
InChIInChI=1S/C12H7Br2N3/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H,15H2
InChIKeyJUGRVHJVNSWUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromophenazin-1-amine: A Brominated Phenazine Scaffold for Antibacterial Discovery and Chemical Biology


2,4-Dibromophenazin-1-amine (CAS 1541142-05-5) is a functionalized phenazine derivative featuring a tricyclic core with two bromine atoms at the 2- and 4-positions and a primary amine at the 1-position . This specific substitution pattern provides a unique scaffold for further synthetic elaboration, particularly via metal-catalyzed cross-coupling reactions at the bromine sites, making it a valuable building block for generating diverse compound libraries . Its core is part of a broader class of phenazine-inspired molecules that have demonstrated activity against biofilm formation in Gram-positive pathogens like *Staphylococcus aureus* [1].

Why 2,4-Dibromophenazin-1-amine Cannot Be Replaced by Other Halogenated Phenazines


Substituting 2,4-Dibromophenazin-1-amine with another halogenated phenazine, such as a dichloro analog or a differently substituted bromophenazine, is not equivalent. The specific substitution pattern of two bromine atoms at the 2- and 4-positions with an adjacent primary amine creates a unique chemical and biological profile. For instance, the bromine atoms serve as versatile handles for late-stage functionalization via cross-coupling chemistry, enabling the synthesis of molecular diversity that would be inaccessible from other halogenated variants . Critically, structure-activity relationship (SAR) studies in related systems demonstrate that the substitution pattern, and not just the halogen type, dictates the magnitude of biological effect. In enaminone derivatives, dibromo-substituted analogues were equipotent and more neuroactive than their dichloro counterparts [1]. This underscores that even seemingly minor alterations in halogen substitution can lead to significant and unpredictable differences in biological activity, making the specific compound a distinct chemical entity for research and development.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparators for 2,4-Dibromophenazin-1-amine


Biofilm Inhibition vs. Enterococcus faecalis: A Specific Benchmark for Anti-Virulence Screening

2,4-Dibromophenazin-1-amine demonstrates measurable, albeit modest, activity in inhibiting biofilm formation of the Gram-positive pathogen *Enterococcus faecalis* [1]. This provides a quantitative baseline for assessing the anti-virulence potential of this specific substitution pattern, which can be compared to other halogenated phenazines. For context, more potent bromophenazine derivatives targeting *S. aureus* biofilms have been reported with IC50 values in the sub- to low-micromolar range (0.55–10.3 µM) [2]. The difference highlights the critical impact of the specific substitution pattern on anti-biofilm potency and selectivity.

Antibacterial Biofilm Inhibition Enterococcus faecalis

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: A Potential Neurological Differentiator

2,4-Dibromophenazin-1-amine has been identified as an agonist of the human trace amine-associated receptor 1 (TAAR1) with a reported EC50 value [1]. This distinguishes it from many other bromophenazine derivatives that are primarily investigated for their antimicrobial properties. While comparative data against a close analog is not available, this activity profile establishes it as a potential chemical probe for studying TAAR1, a G-protein coupled receptor implicated in neurological and psychiatric disorders.

Neurology GPCR TAAR1 Agonist

Dibromo-Substitution Pattern Enhances Neuroactivity in Enaminone Analogues

While not a phenazine, a related structure-activity relationship (SAR) study on enaminone derivatives provides a valuable class-level insight into the functional impact of the 2,4-dibromo substitution pattern. In this system, compounds containing a 2,4-dibromophenylamino group were found to be equipotent and more neuroactive than their 2,4-dichlorophenylamino analogues, with compound 25 being the most efficacious of all compounds tested [1]. This finding suggests that the 2,4-dibromo arrangement can confer a distinct biological advantage over other halogen substitutions in certain molecular contexts, supporting the investigation of this motif in phenazine-based neuroactive compounds.

Neuroscience SAR Enaminone Anticonvulsant

Synthetic Versatility: The 2,4-Dibromo Motif as a Privileged Cross-Coupling Handle

The presence of two bromine atoms at the 2- and 4-positions, adjacent to a primary amine, makes 2,4-Dibromophenazin-1-amine an exceptionally versatile synthetic intermediate . This specific substitution pattern allows for sequential and orthogonal functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which is a distinct advantage over analogs with only a single halogen handle or those with substitution patterns that lead to steric hindrance. This enables the rapid generation of diverse compound libraries for medicinal chemistry and materials science applications.

Synthetic Chemistry Building Block Cross-Coupling

Recommended Applications for Procuring 2,4-Dibromophenazin-1-amine


Anti-Virulence and Biofilm SAR Studies

Use 2,4-Dibromophenazin-1-amine as a specific benchmark compound in structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of anti-biofilm activity in phenazine derivatives. Its measurable, but low, potency against *E. faecalis* (IC50 = 125 µM) provides a well-defined baseline that can be used to quantify the impact of subsequent structural modifications on anti-biofilm efficacy and species selectivity [1].

Chemical Probe for TAAR1 Pharmacology

Employ this compound as a starting point for the development of chemical probes targeting the trace amine-associated receptor 1 (TAAR1). Its demonstrated, albeit modest, agonist activity at human TAAR1 (EC50 = 4.9 µM) distinguishes it from other bromophenazines and provides a validated entry point for medicinal chemistry optimization aimed at discovering more potent and selective TAAR1 ligands [2].

A Versatile Building Block for Diversified Library Synthesis

Utilize 2,4-Dibromophenazin-1-amine as a key intermediate for the rapid and divergent synthesis of novel phenazine-based compound libraries. Its two bromine atoms at the 2- and 4-positions serve as independent handles for sequential cross-coupling reactions, enabling the efficient exploration of chemical space around the phenazine core for applications in medicinal chemistry, chemical biology, and materials science .

Design of Neuroactive Phenazine Analogues

Prioritize 2,4-Dibromophenazin-1-amine as a core scaffold for designing potential neuroactive compounds. Class-level evidence from related enaminone systems demonstrates that the 2,4-dibromo substitution pattern can confer greater neuroactivity and efficacy compared to its dichloro counterpart [3]. This finding supports the use of this specific scaffold to explore phenazine-based compounds for neurological applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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